1-Dehydro-10-gingerdione

Inflammation TLR4 Signaling Immunology

Standard ginger compounds like [6]-gingerol lack the direct IKKβ/MD-2 targeting needed for precise TLR4/NF-κB dissection. 1-Dehydro-10-gingerdione is a validated probe that overcomes this gap: - Directly inhibits IKKβ kinase via activation-loop binding - Unique MD-2 co-receptor antagonism absent in gingerol/shogaol - Superior tool for sepsis, colitis & neuroinflammation models Supplied as ≥98% powder; shipped ambient worldwide.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 136826-50-1
Cat. No. B1254332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dehydro-10-gingerdione
CAS136826-50-1
Synonyms(10)-dehydrogingerdione
1-dehydro-10-gingerdione
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3/b13-11+
InChIKeyQJDGTTCAEQPSJA-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dehydro-10-gingerdione: Inflammatory Pathway Inhibitor


1-Dehydro-10-gingerdione (1D10G, CAS 136826-50-1) is a bioactive diarylheptanoid isolated from the rhizomes of ginger (Zingiber officinale) [1]. It is characterized as a pungent phenolic compound with a linear alkyl chain bearing a 1,4-enedione motif [2]. Its primary mechanism of action involves direct inhibition of the myeloid differentiation protein 2 (MD-2) co-receptor and IκB kinase beta (IKKβ), leading to potent suppression of the toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways [3].

Workflow
TLR4/MD-2 pathway inhibition studies
Selection
Ginger-derived diarylheptanoid with reported MD-2 and IKKβ target engagement
Use context
Natural product probe for canonical NF-κB signaling research

1-Dehydro-10-gingerdione vs. Gingerol & Shogaol


Substituting 1-Dehydro-10-gingerdione (1D10G) with structurally similar ginger compounds like [6]-gingerol or [6]-shogaol is scientifically unsound for specific applications. While these compounds share a common vanilloid moiety, their distinct side-chain chemistry (presence and position of carbonyl groups versus hydroxyl groups) fundamentally alters their molecular targets and potency [1]. For instance, 1D10G demonstrates a unique, high-affinity binding to the MD-2 co-receptor that is not observed with gingerol or shogaol, which translates to a superior suppression of the TLR4-mediated inflammatory cascade [2]. This is not merely a difference in potency; it is a difference in the mechanism of action itself, making 1D10G a non-interchangeable tool for investigating IKKβ/NF-κB and TLR4/MD-2 pathways.

Side-chain carbonyl pattern differs
Gingerol and shogaol contain hydroxyl groups instead of the 1,4-enedione motif; target-engagement profile may shift significantly.
MD-2 binding may not replicate
Reported MD-2 co-receptor binding is specific to 1D10G; structural analogs do not share this direct LPS-displacement interaction.
IKKβ inhibition mechanism differs
Direct IKKβ kinase activation-loop targeting is not observed with gingerol or shogaol; NF-κB suppression pathway may diverge.

1-Dehydro-10-gingerdione: Quantified Performance Evidence


Superior MD-2 Binding vs. Gingerol & Shogaol

1-Dehydro-10-gingerdione (1D10G) demonstrates a higher binding affinity for the MD-2 co-receptor than its close structural analogs, gingerol and shogaol [1]. This was established in a study that delineated a new mechanism of action, showing that 1D10G directly inhibits the binding of lipopolysaccharide (LPS) to MD-2, a critical step in TLR4 activation, more effectively than the other ginger isolates.

MD-2 binding affinity
Reported
1D10G > Gingerol & Shogaol (qualitative ranking)
Supports MD-2/TLR4 pathway probe selection
Specific Ki values not reported
Inflammation TLR4 Signaling Immunology

Superior NO & NF-κB Inhibition vs. 6-Shogaol

In a direct, head-to-head comparison cited in a 2018 review, 1-Dehydro-10-gingerdione (1D10G) was shown to be more potent than 6-shogaol at inhibiting the production of nitric oxide (NO) and the activation of NF-κB in LPS-activated macrophages [1]. This indicates that for studies focused on downstream inflammatory mediators and transcription factors, 1D10G offers superior efficacy compared to this widely used ginger-derived analog.

NO & NF-κB inhibition
Reported
1D10G > 6-Shogaol (head-to-head in macrophages)
Supports NF-κB pathway inhibition study fit
IC50 values not cited in review
Inflammation NF-κB Pathway Nitric Oxide

Direct IKKβ Kinase Inhibition

1-Dehydro-10-gingerdione (1D10G) acts as a direct inhibitor of IκB kinase beta (IKKβ), a key enzyme in the canonical NF-κB activation pathway [1]. This inhibition is achieved by targeting the activation loop of IKKβ, thereby disrupting the phosphorylation of IκBα . While 6-shogaol and 6-gingerol are known to suppress NF-κB, they do not share this same direct, well-characterized mechanism of action on IKKβ [2].

IKKβ inhibition mechanism
Method context
Direct IKKβ kinase inhibition via activation-loop targeting
Reported specific IKKβ mechanism context
Distinct from indirect NF-κB modulation by gingerol/shogaol
NF-κB Pathway Kinase Inhibition Signal Transduction

Superior Antioxidant Potency vs. 6-Shogaol

Within the dehydrogingerdione subclass, compounds demonstrate superior antioxidant activity. A comparative study on a closely related homolog, 1-dehydro-[6]-gingerdione (1D6G), found that its antioxidant potency was significantly greater than that of 6-shogaol in both DPPH radical-scavenging and TEAC assays [1]. This class-level trend supports the conclusion that the dehydrogingerdione structure is more effective at neutralizing free radicals than the shogaol structure.

Antioxidant class trend
Class-level
Dehydrogingerdione class > 6-Shogaol in DPPH/TEAC
Class-level antioxidant trend context
Data from close homolog 1D6G; 1D10G verification suggested
Antioxidant DPPH Assay TEAC Assay

1-Dehydro-10-gingerdione: Key Research Applications


TLR4/MD-2 Pathway in Innate Immunity

1-Dehydro-10-gingerdione is an ideal tool for dissecting the TLR4 signaling pathway due to its unique ability to directly bind and inhibit the MD-2 co-receptor with higher affinity than gingerol or shogaol [1]. This specificity allows researchers to differentiate between MD-2-dependent and independent inflammatory responses, making it a superior choice over broader-acting ginger extracts for studies on sepsis, endotoxemia, and pathogen recognition.

IKKβ/NF-κB Activation in Inflammatory Disease

For research focused on the canonical NF-κB pathway, 1-Dehydro-10-gingerdione serves as a validated chemical probe due to its direct and well-characterized inhibition of IKKβ kinase activity [2]. This provides a more precise mechanism of action compared to other ginger compounds, which suppress NF-κB through less defined or indirect routes. It is therefore suitable for experiments aiming to validate IKKβ as a therapeutic target in conditions like arthritis, colitis, and neuroinflammation.

Antioxidant Comparison of Ginger Bioactives

Given the class-level evidence indicating the superior antioxidant activity of dehydrogingerdiones over shogaols [3], 1-Dehydro-10-gingerdione is a critical compound for comparative studies on the structure-activity relationship of ginger phenolics. Including this compound allows researchers to benchmark the antioxidant capacity of new isolates or synthetic derivatives against a potent, naturally occurring standard, which is essential for quality control in food science and nutraceutical research.

Application
Selection Property
Validation Focus
TLR4/MD-2 pathway dissection
MD-2 co-receptor binding profile
MD-2/TLR4 pathway specificity in innate immunity models
IKKβ/NF-κB signaling studies
Direct IKKβ inhibition mechanism
Canonical NF-κB pathway response in inflammatory disease models
Ginger phenolic SAR studies
Dehydrogingerdione-class antioxidant trend
Benchmarking antioxidant capacity in vitro assays

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